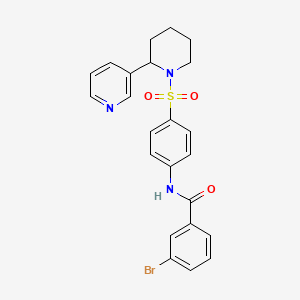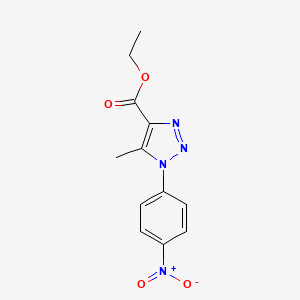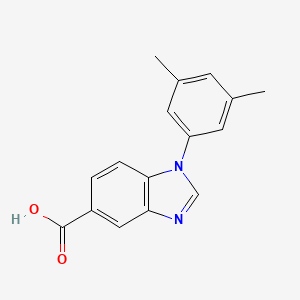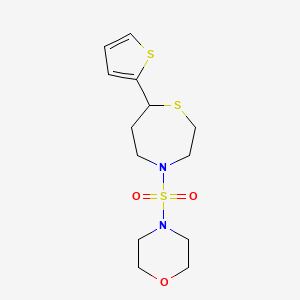
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an essential compound in organic chemistry and material science, used in various applications such as corrosion inhibitors . Morpholine is a common moiety in many bioactive compounds and has been used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
Thiophene derivatives can be synthesized through several methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Morpholine can be synthesized from diethylene glycol and ammonia under pressure .Molecular Structure Analysis
Thiophene contains a five-membered ring made up of one sulfur atom . Morpholine is a six-membered ring with two different functional groups: ether and amine .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing both thiophene and morpholine would depend on the specific structure of the compound. Thiophene is a colorless liquid with a pleasant smell, slightly soluble in water but soluble in most organic solvents . Morpholine is a colorless liquid with a weak ammonia-like odor .Scientific Research Applications
Antitumor and Anticancer Properties
The synthesis of novel (Thiophen-2-yl)-4H-chromen-7-yl-sulfonate derivatives has revealed their cytotoxic efficacy against selected cancer cell lines . These derivatives demonstrated better antitumor activities than positive controls, including 7-hydroxy-2-phenyl-4H-chromen-4-one and Apigenin. Notably, compounds (Vc–Ve) exhibited significant activity against human cancer cell lines (IC50 = 10.52 ± 0.39 μM to 15.29 ± 0.35 μM). These findings suggest that 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine derivatives hold promise as potential antitumor agents.
Free Radical Scavenging Potential
The same derivatives were investigated for their in vitro free radical scavenging potential. The extract of these compounds showed better activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) in antioxidant assays compared to the positive control, Ascorbic acid . This suggests that they may play a role in oxidative stress management.
Antimicrobial and Antifungal Activities
Thiophene derivatives have been investigated for their antimicrobial and antifungal effects . Considering the presence of the thiophene moiety in our compound, it’s worth exploring its potential in combating microbial infections.
Mechanism of Action
properties
IUPAC Name |
4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVOQYKHKYFGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)
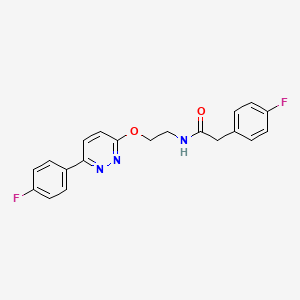
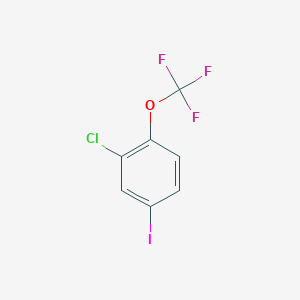
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)
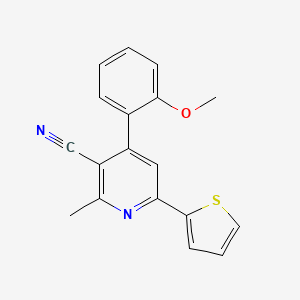

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
